molecular formula C6H12ClN3 B2970043 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride CAS No. 2250243-13-9

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride

Cat. No.: B2970043
CAS No.: 2250243-13-9
M. Wt: 161.63
InChI Key: MEAXRFZWKOHAAC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride is a chemical compound with the molecular formula C6H12ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Preparation Methods

The preparation of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves several synthetic routes. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes four main steps: PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB. This method avoids the use of hazardous reagents, making it safer and more cost-effective .

Chemical Reactions Analysis

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Adagrasib, the compound acts as a covalent inhibitor of the KRASG12C protein, which is involved in the regulation of cell growth and division. By inhibiting this protein, the compound can help to prevent the proliferation of cancer cells .

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXRFZWKOHAAC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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